(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464098
InChI: InChI=1S/C11H10N2OS/c14-10-9-11(13-10)15-8(12-9)6-7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,13,14)/t9-,11-/m1/s1
SMILES:
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol

(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one

CAS No.:

Cat. No.: VC17464098

Molecular Formula: C11H10N2OS

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one -

Specification

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
IUPAC Name (1R,5R)-3-benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one
Standard InChI InChI=1S/C11H10N2OS/c14-10-9-11(13-10)15-8(12-9)6-7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,13,14)/t9-,11-/m1/s1
Standard InChI Key XJMCFPFYTLBUQH-MWLCHTKSSA-N
Isomeric SMILES C1=CC=C(C=C1)CC2=N[C@H]3[C@@H](S2)NC3=O
Canonical SMILES C1=CC=C(C=C1)CC2=NC3C(S2)NC3=O

Introduction

(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one is a complex organic compound with the CAS number 34103-69-0. It is also known by other names, including (1R-cis)-3-(phenylmethyl)-4-Thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one and 4-Thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one, 3-(phenylmethyl)-, (1R,5R)- . This compound is used as a pharmaceutical intermediate in the synthesis of various drugs .

Synthesis and Raw Materials

The synthesis of (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one involves complex organic reactions. Some of the raw materials used in its synthesis include 4-Thia-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic acid, α-(1-methylethylidene)-7-oxo-3-(phenylmethyl)-, methyl ester, (1R-cis)- and 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, methyl ester, 4-oxide, (2S,4S,5R,6R)- .

Data Table

PropertyValue
CAS Number34103-69-0
Molecular FormulaC11H10N2OS
Molecular Weight218.27 g/mol
Synonyms(1R,5R)-3-benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one; 4-Thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one, 3-(phenylmethyl)-, (1R,5R)-

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